REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6](Br)=[CH:7][CH:8]=2)[CH:3]=1.C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C.Cl>CCCCCC.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[CH:7][C:6]([B:18]([OH:21])[OH:19])=[CH:5]2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC(=CC=C2C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
this solution was stirred at −78° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
this solution was stirred for 18 hours while the temperature
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
was raised to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, this mixture solution was separated into an organic layer
|
Type
|
EXTRACTION
|
Details
|
Organic substances were extracted with ethyl acetate from the obtained aqueous layer
|
Type
|
CUSTOM
|
Details
|
had been first obtained
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by addition of anhydrous magnesium sulfate to the organic layer
|
Type
|
CUSTOM
|
Details
|
Then, the filtrate obtained by gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
The obtained white solid was washed with a mixed solvent of hexane and toluene
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC(=CC2=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |